molecular formula C12H19NO4S3 B3009559 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 2310205-77-5

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B3009559
CAS RN: 2310205-77-5
M. Wt: 337.47
InChI Key: LNKVMMBDYWQKEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the functionalization of aromatic compounds. For instance, N-hydroxy sulfonamides have been used as sulfenylating agents to afford thioethers with high regioselectivity and in moderate to excellent yields . The synthesis of such compounds can be complex, involving multiple steps and the use of catalysts like iodine and N-hydroxysuccinimide to facilitate the reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite diverse, with the potential for various substituents to be attached to the sulfonamide nitrogen. This structural diversity allows for the fine-tuning of the compound's physical and chemical properties, as well as its biological activity. For example, the addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high potency and selectivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. They can act as sulfenylating agents , undergo reactions with ynamines to form novel S,N-heterocycles , and can be involved in the synthesis of complexes with metal ions . These reactions are crucial for the development of new compounds with potential applications in drug discovery and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the stability of these compounds can be affected by the substituents on the sulfonamide nitrogen, as seen in the conversion of sulfonyl chlorides to more thermally stable N,N-diethylsufonamides for GC analysis . The electronic properties, such as photoluminescence, can also be tailored by modifying the sulfonamide structure, as demonstrated by the complexes formed with the sulfonamide Schiff base ligand .

Scientific Research Applications

Endothelin Receptor Antagonism

A study by Raju et al. (1997) explored 2-aryloxycarbonylthiophene-3-sulfonamides, analyzing their activity as endothelin receptor antagonists. This research is relevant as it highlights the potential applications of sulfonamide compounds, including N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide, in targeting endothelin receptors, which are implicated in various cardiovascular diseases. (Raju et al., 1997)

Antiproliferative Agents in Cancer Research

Pawar et al. (2018) synthesized derivatives of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide, including compounds similar to the one . They assessed their antiproliferative activity against various cancer cell lines. This implies potential applications of such compounds in cancer research, particularly as antiproliferative agents. (Pawar et al., 2018)

Environmental Impact and Degradation

The work of Ricken et al. (2013) on the degradation of sulfonamides in Microbacterium sp. strain BR1 points to environmental aspects of these compounds. Understanding the degradation pathways of sulfonamides, including this compound, is crucial in assessing their environmental impact and in developing bioremediation strategies. (Ricken et al., 2013)

Gold-Catalysed Cycloisomerisation

Davies and Kaur (2021) examined the gold-catalysed cycloisomerisation of ynamides, leading to the formation of tetrahydrothiophene structures. This research underscores the importance of thiophene-based compounds in organic synthesis and their potential in creating novel chemical structures. (Davies & Kaur, 2021)

Protein Labeling in Analytical Chemistry

Qiao et al. (2009) explored the use of a water-soluble sulfo-3H-indocyanine dye for protein derivatization. This study suggests the potential of sulfonamide-based compounds in analytical chemistry, particularly in protein labeling and detection, enhancing sensitivity in protein analysis. (Qiao et al., 2009)

Antiviral Activity

Chen et al. (2010) synthesized sulfonamide derivatives, including thiophene sulfonamides, to assess their antiviral properties. This indicates the potential role of such compounds in developing new antiviral agents, an area of significant interest in pharmaceutical research. (Chen et al., 2010)

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S3/c1-10-2-3-11(19-10)20(15,16)13-8-12(17-6-5-14)4-7-18-9-12/h2-3,13-14H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVMMBDYWQKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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